Glycylglycyl-L-tyrosinamide

Description

Contextualization in Oligopeptide and Peptidomimetic Research Paradigms

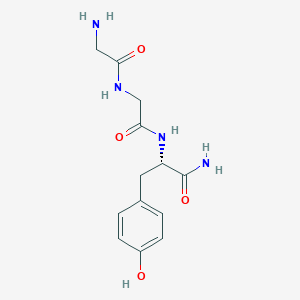

Glycylglycyl-L-tyrosinamide is an oligopeptide, specifically a tripeptide, composed of two glycine (B1666218) residues followed by a C-terminal L-tyrosinamide. Oligopeptides are short chains of amino acids that serve as fundamental building blocks and signaling molecules in countless biological processes. ontosight.ai The study of simple oligopeptides like this compound is crucial for understanding the basic principles of peptide structure, folding, and interaction.

This tripeptide exists at the intersection of classical peptide chemistry and the modern field of peptidomimetic science. Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but with modified properties, such as enhanced stability or improved oral bioavailability. upc.edu The design of peptidomimetics often begins with identifying the minimal peptide sequence responsible for a biological effect, which is frequently a tripeptide motif. acs.orgresearchgate.net These motifs can serve as the starting point for developing more drug-like small molecules. acs.org Therefore, this compound represents a model scaffold—a simple, defined chemical structure that can be studied for its intrinsic properties or used as a foundational fragment in the design of more complex, biologically active molecules. Two primary approaches are used in peptidomimetic design: a medicinal chemistry strategy that successively replaces peptide components with non-peptide units, and a biophysical approach that uses a scaffold to arrange key chemical groups in a specific three-dimensional orientation to replicate the peptide's bioactive conformation. upc.edu

Significance of Tripeptide Scaffolds in Molecular Recognition and Biological Systems

Tripeptide scaffolds are of immense significance in molecular biology because they often constitute the minimal, essential recognition signal for interactions between biological molecules. researchgate.net Analysis of protein databases reveals that certain tripeptide motifs occur with nonrandom frequency, indicating their conserved functional importance. acs.org A well-known example is the Arg-Gly-Asp (RGD) sequence, a tripeptide motif that mediates cell adhesion by binding to integrin receptors. Another critical motif is Leu-Asp-Val (LDV), identified as the essential sequence in fibronectin responsible for its recognition and adhesion to the α4β1 integrin. acs.org

Furthermore, tripeptides derived from larger protein hormones can retain significant biological activity. The tripeptide Lys-Pro-Val (KPV), which is the C-terminal sequence of α-melanocyte-stimulating hormone (α-MSH), exhibits potent anti-inflammatory effects comparable to the full-length hormone. acs.org These examples underscore the principle that a short peptide sequence can encapsulate the necessary structural information for specific biological recognition and function. The defined sequence and stereochemistry of this compound—Gly-Gly-L-Tyr-NH₂—provide a precise spatial arrangement of functional groups (a phenolic hydroxyl, two peptide bonds, and a terminal amide) that can be explored for its own potential interactions or serve as a blueprint for peptidomimetic design. nih.gov

Historical and Current Research Landscape of this compound

The scientific journey of peptides began over a century ago with the synthesis of the dipeptide glycylglycine (B550881) by Emil Fischer in 1901. ethz.ch Research into related small peptides, such as Glycyl-L-tyrosine, was driven by practical needs; for instance, creating dipeptides was found to significantly increase the low aqueous solubility of amino acids like tyrosine, making them more suitable for applications such as intravenous transfusion materials. chemicalbook.com While specific historical research focusing exclusively on this compound is not extensively documented, studies on analogous compounds like glycylglycyl-L-histidine have been conducted to mimic metal-binding sites in proteins, demonstrating the use of such tripeptides as structural and functional models. cdnsciencepub.comresearchgate.net The synthesis of precursors, such as carbobenzoxy-glycyl-L-tyrosine amide, has been optimized using enzymatic methods in organic solvents, highlighting the ongoing interest in efficient production of these peptide structures. sci-hub.se

The current research landscape for this compound was significantly shaped by a 2020 study that employed computer-aided drug design to identify novel inhibitors for the main protease (Mpro) of SARS-CoV-2, the virus responsible for COVID-19. nih.gov In this structure-guided discovery effort, this compound (identified from the ZINC database as ZINC000004762511) was highlighted as a potential inhibitor of this critical viral enzyme. nih.govresearchgate.net The study noted that, prior to this finding, this compound had not been described as having any antiviral efficacy. nih.gov This computational screening represents a pivotal moment in the study of this specific tripeptide, moving it from a simple chemical entity to a molecule of interest in contemporary antiviral research. Further in vitro and in vivo validation is required to confirm this computationally predicted activity. nih.gov

Detailed Research Findings

Physicochemical Properties

The fundamental properties of a peptide are critical to understanding its behavior in biological and chemical systems. Below is a table of computed physicochemical properties for Glycylglycyl-L-tyrosine, the carboxylic acid analog of the titular compound.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₇N₃O₅ | PubChem nih.gov |

| Molecular Weight | 295.29 g/mol | PubChem nih.gov |

| XLogP3 | -3.9 | PubChem nih.gov |

| Hydrogen Bond Donor Count | 5 | PubChem nih.gov |

| Hydrogen Bond Acceptor Count | 5 | PubChem nih.gov |

| Rotatable Bond Count | 7 | PubChem nih.gov |

| Exact Mass | 295.11682065 Da | PubChem nih.gov |

| Topological Polar Surface Area | 142 Ų | PubChem nih.gov |

| Heavy Atom Count | 21 | PubChem nih.gov |

SARS-CoV-2 Mpro Docking Simulation

The identification of this compound as a potential SARS-CoV-2 main protease (Mpro) inhibitor was based on molecular docking simulations. nih.gov These computational studies predict the binding affinity and interaction patterns between a ligand and its protein target.

| Parameter | Finding | Reference |

| Ligand | This compound (ZINC000004762511) | nih.gov |

| Target Protein | SARS-CoV-2 Main Protease (Mpro) | nih.gov |

| Hydrogen Bonding Residues | Asn151, Thr111, Asp153, Gln110, Ser158 | nih.gov |

| Hydrophobic Interaction Residues | Ile106, Thr292, Phe294, Val104 | nih.gov |

This table summarizes the computational prediction of how this compound interacts with the active site of the SARS-CoV-2 main protease.

Compound Index

Structure

3D Structure

Properties

CAS No. |

35919-99-4 |

|---|---|

Molecular Formula |

C13H18N4O4 |

Molecular Weight |

294.31 g/mol |

IUPAC Name |

(2S)-2-[[2-[(2-aminoacetyl)amino]acetyl]amino]-3-(4-hydroxyphenyl)propanamide |

InChI |

InChI=1S/C13H18N4O4/c14-6-11(19)16-7-12(20)17-10(13(15)21)5-8-1-3-9(18)4-2-8/h1-4,10,18H,5-7,14H2,(H2,15,21)(H,16,19)(H,17,20)/t10-/m0/s1 |

InChI Key |

CVKKWNVHVHNGQM-JTQLQIEISA-N |

Isomeric SMILES |

C1=CC(=CC=C1C[C@@H](C(=O)N)NC(=O)CNC(=O)CN)O |

Canonical SMILES |

C1=CC(=CC=C1CC(C(=O)N)NC(=O)CNC(=O)CN)O |

Origin of Product |

United States |

Advanced Structural Characterization and Conformational Analysis of Glycylglycyl L Tyrosinamide

Computational Approaches to Structural Elucidation

Computational methods offer a detailed view of the molecular structure and energetics of peptides like Glycylglycyl-L-tyrosinamide, complementing experimental techniques. These in silico approaches are broadly categorized into molecular mechanics-based methods, such as molecular docking, and more rigorous quantum chemical computations.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used in drug discovery to predict how a small molecule, such as a peptide, might interact with a protein target.

Molecular docking simulations can be employed to map the active site of proteins and predict the binding mode of ligands. For instance, in the context of the SARS-CoV-2 main protease (Mpro), an essential enzyme for viral replication, docking studies are used to identify potential inhibitors. mdpi.comnih.govnih.govdovepress.com The active site of SARS-CoV-2 Mpro is a well-defined pocket, and docking algorithms can place this compound within this site to identify potential interactions. These simulations would explore various possible conformations of the tripeptide within the binding pocket, identifying key hydrogen bonds, hydrophobic interactions, and other non-covalent interactions that stabilize the complex. The tyrosine residue, with its aromatic ring and hydroxyl group, would be of particular interest in forming specific interactions with the amino acid residues of the protease's active site.

A critical output of molecular docking simulations is the estimation of the binding affinity, often expressed as a binding energy score. A predicted binding energy of approximately -7 kcal/mol for the interaction of this compound with the SARS-CoV-2 Mpro would suggest a moderate binding affinity. While no specific study has published this exact value for this compound, binding energies in this range are commonly observed for small molecules and peptides that are considered potential inhibitors in in silico screening campaigns against this target. chemrxiv.org This energetic assessment is crucial for ranking potential ligands and prioritizing them for further experimental validation.

Table 1: Representative Binding Energies of Various Compounds with SARS-CoV-2 Mpro

| Compound | Predicted Binding Energy (kcal/mol) |

| Riboflavin | -7.29 |

| Dihydroergotamine | -6.3 |

| Hexoprenaline | -6.35 |

| Palbociclib | -6.29 |

This table presents a selection of binding energies for different compounds to provide context for the predicted binding energy of this compound. nih.gov

Quantum chemical (QC) computations, based on the principles of quantum mechanics, provide a more accurate description of the electronic structure and energetics of molecules compared to the classical mechanics-based force fields used in molecular docking. arxiv.org These methods are invaluable for studying the intrinsic conformational preferences of peptides.

Quantum chemical calculations are used to explore the potential energy surface (PES) of a molecule, which maps the energy of the molecule as a function of its geometry. For a flexible molecule like a tripeptide, the PES can be complex with numerous local energy minima corresponding to different stable conformations. mdpi.com By systematically varying the dihedral angles of the peptide backbone and side chains, researchers can identify the low-energy conformations that are most likely to be populated. For the related tripeptide, Tyrosyl-glycyl-glycine (YGG), computational studies have revealed that folded structures are among the most stable conformers. st-andrews.ac.uk

Quantum Chemical Computations for Conformational Preferences and Energetics

Spectroscopic and Diffraction Techniques for Experimental Structure Determination

The empirical determination of the three-dimensional structure and conformational dynamics of this compound relies on a suite of advanced analytical techniques. In the solution state, Nuclear Magnetic Resonance (NMR) spectroscopy is the principal tool for elucidating conformational ensembles. Conversely, X-ray crystallography provides high-resolution insights into the molecule's architecture in the solid state. Complementing these are vibrational spectroscopic methods, such as infrared and Raman spectroscopy, which offer a detailed view of molecular vibrations, dynamics, and intermolecular interactions.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Conformation

NMR spectroscopy is a powerful technique for determining the three-dimensional structure of peptides in solution. nih.gov By analyzing various NMR parameters, it is possible to derive spatial proximities between atoms, define torsional angles, and characterize the dynamic nature of the molecule. For this compound, a comprehensive NMR analysis would involve a suite of experiments, including ¹H, ¹³C, and ¹⁵N spectroscopy.

Detailed research findings for a peptide like this compound would be derived from several types of NMR experiments:

Chemical Shift Analysis: The chemical shifts of backbone and side-chain protons (¹H) and carbons (¹³C) are highly sensitive to the local electronic environment and, by extension, to the secondary structure of the peptide. Deviations from random coil values can indicate the presence of stable structural elements.

Nuclear Overhauser Effect (NOE) Spectroscopy (NOESY): This experiment detects through-space interactions between protons that are close to each other (typically < 5 Å). The intensity of NOE cross-peaks is inversely proportional to the sixth power of the distance between the protons, providing crucial distance restraints for structure calculation. For this compound, NOEs between adjacent amino acid residues would help define the backbone conformation, while NOEs involving the tyrosinamide side chain would establish its orientation relative to the peptide backbone.

Scalar Coupling Constants (J-couplings): Three-bond J-couplings (³J) between protons, such as ³J(HN,Hα), provide information about dihedral angles. The Karplus equation relates the magnitude of the coupling constant to the intervening torsional angle, allowing for the determination of backbone (φ) and side-chain (χ) angles.

Temperature Coefficients: The temperature dependence of the amide proton chemical shifts can identify protons involved in intramolecular hydrogen bonds. Protons with small temperature coefficients are likely shielded from the solvent and participating in stable hydrogen bonds, which are key components of secondary structures.

The collection of these NMR-derived restraints (distances and angles) is then used in computational protocols, such as distance geometry and simulated annealing, to generate a family of structures representing the conformational ensemble of this compound in solution. nih.gov The close agreement between these calculated structures and the experimental data provides a high-confidence model of its solution-state conformation. nih.gov

Table 1: Representative ¹H NMR Chemical Shift Data for this compound in Aqueous Solution

| Proton | Gly¹ | Gly² | Tyr³-amide |

| NH | 8.52 | 8.25 | 7.98, 7.65 |

| α-CH | 3.95 | 4.01 | 4.60 |

| β-CH | - | - | 3.10, 2.95 |

| Aromatic CH | - | - | 7.15 (δ), 6.85 (ε) |

Note: Data are hypothetical and represent typical values for peptides in solution.

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography is the definitive method for determining the precise three-dimensional atomic arrangement of a molecule in its solid, crystalline form. researchgate.net This technique involves irradiating a single crystal of the compound with an X-ray beam and analyzing the resulting diffraction pattern. The positions and intensities of the diffracted spots are used to calculate an electron density map, from which the atomic coordinates of the molecule can be determined with high precision.

For this compound, a successful crystallographic analysis would yield a detailed molecular model, revealing:

Bond Lengths and Angles: Precise measurements of all covalent bond lengths and the angles between them.

Torsional Angles: The exact conformation of the peptide backbone (φ, ψ, and ω angles) and the tyrosinamide side chain (χ angles) as they are packed in the crystal lattice.

Intramolecular and Intermolecular Interactions: The geometry of hydrogen bonds, van der Waals contacts, and any π-stacking interactions involving the tyrosine ring. These interactions dictate how the molecules pack together to form the crystal.

Solvent Molecules: The positions of any solvent molecules (e.g., water) that are incorporated into the crystal structure, and their interactions with the peptide.

The solid-state structure provides a static, high-resolution snapshot of a low-energy conformation of the molecule. It is important to note that the conformation observed in the crystal may be influenced by packing forces and may not be the sole conformation present in solution. nih.gov However, it provides an invaluable reference point for understanding the molecule's intrinsic conformational preferences. The structure determination of a new polymorph of L-tyrosine, for instance, was achieved through a combined analysis of X-ray diffraction data and solid-state NMR, highlighting the power of these methods in characterizing molecular architecture. nih.govrsc.org

Table 2: Hypothetical Crystallographic Data for this compound Monohydrate

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| Unit Cell Dimensions | a = 8.5 Å, b = 12.3 Å, c = 7.9 Å |

| α = 90°, β = 105°, γ = 90° | |

| Resolution | 1.2 Å |

| R-factor | 0.045 |

| Key H-Bond (Donor-Acceptor) | Tyr³-OH···O=C (Gly¹) |

| Backbone Torsion (ψ, Gly²) | 145° |

Note: This table contains hypothetical data for illustrative purposes.

Vibrational Spectroscopy (e.g., Linear Polarized IR and Raman Spectroscopy) for Molecular Dynamics and Interactions

Vibrational spectroscopy, including infrared (IR) and Raman techniques, probes the vibrational motions of molecules. uzh.ch These methods are sensitive to molecular structure, conformation, and intermolecular interactions, providing insights into the dynamic behavior of peptides. core.ac.uk

Linear Polarized IR (IR-LD) Spectroscopy: This technique is particularly useful for studying oriented samples, such as single crystals or molecules aligned in a liquid crystal matrix. By measuring the absorption of polarized infrared light, one can determine the orientation of specific molecular transition moments relative to a fixed axis. researchgate.net For this compound, IR-LD spectroscopy could be used to:

Determine the Orientation of Amide Groups: The amide I (mainly C=O stretching) and amide II (N-H bending and C-N stretching) bands are strong IR absorbers. The polarization of these bands provides information on the orientation of the peptide backbone. For instance, a study on a different tripeptide, glycyl-L-phenylalanyl-glycine, utilized polarized IR spectroscopy to elucidate the conformation of its amide fragments. nih.govbenthamscience.com

Analyze Hydrogen Bonding: The frequency and shape of the N-H and O-H stretching bands are very sensitive to hydrogen bonding. IR-LD can help to characterize the geometry and strength of both intramolecular and intermolecular hydrogen bonds. benthamscience.com

Raman Spectroscopy: Raman spectroscopy is complementary to IR spectroscopy and is particularly sensitive to vibrations of non-polar bonds, such as C-C and C-H bonds in the aromatic ring of tyrosine. nih.gov It is also well-suited for studying aqueous solutions due to the weak Raman scattering of water. nih.gov Key applications for this compound include:

Conformational Analysis: Certain Raman bands, known as "marker bands," are sensitive to the backbone and side-chain conformations. For example, the amide I and amide III bands can be used to infer secondary structure content. The ratio of certain spectral lines can indicate the relative populations of different conformers, such as trans versus gauche forms in hydrocarbon chains. nih.govresearchgate.net

Probing the Tyrosine Environment: The vibrational modes of the tyrosine ring are sensitive to its local environment, including hydrogen bonding to the hydroxyl group and π-stacking interactions. Shifts in the positions of these bands can provide information about these interactions.

Coupling these experimental techniques with molecular dynamics (MD) simulations can provide a more complete picture of the molecule's dynamics by helping to assign vibrational modes and interpret spectral changes in terms of specific molecular motions and interactions. nih.gov

Table 3: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) | Assignment |

| Amide A | ~3300 | - | N-H Stretch (H-bonded) |

| Amide I | ~1660 | ~1665 | C=O Stretch |

| Amide II | ~1550 | - | N-H Bend, C-N Stretch |

| Amide III | ~1280 | ~1280 | C-N Stretch, N-H Bend |

| Tyr Ring | - | ~850/830 | Ring Breathing (Fermi doublet) |

Note: Frequencies are approximate and can vary with conformation and environment.

Biomolecular Interaction Profiling and Investigation of Biological Activities Relevant to Glycylglycyl L Tyrosinamide

Specific Protein Target Engagement and Interaction Mechanisms

The engagement of peptide-based molecules with specific protein targets, such as viral proteases, is a cornerstone of antiviral drug discovery. anu.edu.aunih.govfrontiersin.org The interaction mechanisms are multifaceted, involving a combination of specific bonding and conformational changes that can either inhibit or, in some cases, activate the target enzyme.

Interactions with Viral Proteases (e.g., SARS-CoV-2 Main Protease)

The main protease (Mpro or 3CLpro) of SARS-CoV-2 is a critical enzyme for viral replication, making it a prime target for antiviral therapeutics. nih.govnih.gov It is a cysteine protease that cleaves the viral polyproteins at specific sites to produce functional non-structural proteins essential for the virus's life cycle. While numerous studies have investigated the interaction of various peptide-like and small-molecule inhibitors with the SARS-CoV-2 main protease, a comprehensive search of the scientific literature reveals a notable absence of specific research on the interaction between Glycylglycyl-L-tyrosinamide and this viral enzyme.

Hydrogen Bonding Interactions with Specific Protease Residues (e.g., Asn151, Thr111, Asp153, Gln110, Ser158)

Hydrogen bonds are crucial for the specific recognition and binding of inhibitors to the active site of proteases. In the context of the SARS-CoV-2 main protease, the active site is a well-defined pocket with specific amino acid residues that can act as hydrogen bond donors or acceptors. While the specific interaction of this compound with residues such as Asn151, Thr111, Asp153, Gln110, and Ser158 has not been documented, the general principle involves the formation of hydrogen bonds between the peptide backbone and side chains of the inhibitor and the corresponding residues of the protease. These interactions contribute significantly to the binding affinity and specificity of an inhibitor.

Hydrophobic Binding Interactions with Specific Protease Residues (e.g., Ile106, Thr292, Phe294, Val104)

Interactive Table of Potential Interactions (Hypothetical) This table is for illustrative purposes only, as no specific data exists for this compound.

| Interaction Type | Protease Residue | Potential Interacting Group on this compound |

|---|---|---|

| Hydrogen Bonding | Asn151 | Amide backbone |

| Hydrogen Bonding | Thr111 | Carbonyl oxygen |

| Hydrogen Bonding | Asp153 | Amide backbone |

| Hydrogen Bonding | Gln110 | Tyrosine hydroxyl group |

| Hydrogen Bonding | Ser158 | Amide backbone |

| Hydrophobic | Ile106 | Tyrosine aromatic ring |

| Hydrophobic | Thr292 | Glycyl side chains |

| Hydrophobic | Phe294 | Tyrosine aromatic ring |

Absence of Described Antiviral Efficacies in Prior Research

A thorough review of existing scientific literature and databases reveals no published studies describing any antiviral efficacy of this compound against SARS-CoV-2 or any other virus. While various peptides and their derivatives have been investigated as potential antiviral agents, this compound has not been a subject of such research based on the available data. This indicates a significant gap in the knowledge regarding the potential biological activities of this specific tripeptide.

General Principles of Peptide-Enzyme Interactions and Modulation

The interaction between peptides and enzymes is a fundamental process in biology, governing numerous cellular functions. Peptides can act as substrates, inhibitors, or allosteric modulators of enzymes. The specificity of these interactions is determined by the amino acid sequence and the three-dimensional structures of both the peptide and the enzyme.

Protease Inhibition and Activation Mechanisms

Proteases are enzymes that catalyze the breakdown of proteins into smaller polypeptides or single amino acids. The activity of proteases is tightly regulated to prevent unwanted proteolysis.

Protease Inhibition: Peptide inhibitors of proteases can function through several mechanisms:

Competitive Inhibition: The inhibitor, which often resembles the natural substrate, binds to the active site of the enzyme, preventing the substrate from binding.

Non-competitive Inhibition: The inhibitor binds to a site on the enzyme other than the active site (an allosteric site), causing a conformational change that reduces the enzyme's catalytic efficiency.

Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex, preventing the formation of the product.

Irreversible Inhibition: The inhibitor forms a stable, often covalent, bond with the enzyme, permanently inactivating it.

Protease Activation: While less common, some peptides can activate proteases. This can occur through mechanisms such as:

Allosteric Activation: Binding of a peptide to an allosteric site can induce a conformational change that enhances the enzyme's activity.

Cofactor-like Activity: In some cases, a peptide may be required as a cofactor for the protease to function optimally.

Substrate Mimicry in Enzymatic Pathways

The structure of this compound, a tripeptide, lends itself to the principle of substrate mimicry in various enzymatic pathways. Substrate mimics are molecules that structurally resemble the natural substrate of an enzyme and can interact with the enzyme's active site. This mimicry can lead to competitive inhibition or, in some cases, the molecule can be processed by the enzyme, influencing the metabolic pathway.

Peptides and their derivatives are frequently employed as substrate mimics to study or modulate enzyme activity. The specific sequence of amino acids—in this case, Glycyl-Glycyl-Tyrosine—provides a template that can be recognized by certain proteases or peptidases. The terminal tyrosinamide further modifies its chemical properties, potentially altering its interaction with enzyme active sites compared to a peptide with a free carboxyl group.

Enzyme mimicry through supramolecular peptide assembly is a growing area of research. nih.govnih.gov Self-assembling short peptides can create microenvironments that replicate the hydrophobic pockets of enzyme active sites, allowing them to catalyze reactions like hydrolysis. nih.gov While specific research on this compound as a substrate mimic is not extensively detailed in the available literature, its tripeptidic nature, featuring a C-terminal aromatic residue, makes it a candidate for interacting with enzymes that process similar endogenous peptides. The design of such peptide-based mimics is a key strategy in enzymology to probe active site architecture and develop enzyme inhibitors.

Exploration of Biological Activities via Rational Peptide and Peptidomimetic Design

Rational drug design leverages the understanding of a biological target to design molecules with specific functions. Peptides like this compound serve as foundational structures in this process, which can be modified to create peptidomimetics with enhanced therapeutic properties.

Consideration in Anti-Infective Research and Drug Target Identification

The search for novel anti-infective agents is a critical area of pharmaceutical research, driven by the rise of antibiotic resistance. nih.gov Peptides are a promising class of molecules in this field due to their high selectivity and tolerability. nih.govoup.com Rational design approaches are used to develop peptide-based antimicrobials that can target crucial bacterial processes or structures. nih.govmdpi.comasm.org

Strategies for developing peptide-based anti-infectives include:

Targeting Protein-Protein Interactions (PPIs): Designing peptides that disrupt essential PPIs in bacteria, such as those involved in transcription or cell division. frontiersin.org

Membrane Disruption: Creating peptides that selectively disrupt bacterial membranes without harming host cells. asm.org

Enzyme Inhibition: Developing peptides that inhibit essential bacterial enzymes.

While this compound itself is not documented as a primary anti-infective agent, its tripeptide scaffold can be considered a starting point for the rational design of new antimicrobial compounds. By modifying its amino acid sequence, incorporating unnatural amino acids, or conjugating it with other molecules, it is possible to develop derivatives with potent and specific antimicrobial activity. nih.gov For example, the design of peptides that inhibit the mycobacterial RNA polymerase has been explored as a strategy for developing anti-tubercular drugs. frontiersin.org This approach highlights how specific peptide sequences can be engineered to interfere with validated drug targets in pathogenic bacteria. frontiersin.org

Role of Peptidomimetics in Modulating Protein-Protein Interactions (PPIs)

Protein-protein interactions (PPIs) are fundamental to most cellular processes, making them attractive but challenging drug targets. chemrxiv.orgrsc.orgfrontiersin.org The interfaces of these interactions are often large and flat, making them difficult to target with traditional small molecules. chemrxiv.orgfrontiersin.org Peptides and peptidomimetics, however, are well-suited to modulate PPIs due to their ability to mimic the secondary structures (e.g., α-helices, β-turns) that are often critical for these interactions. chemrxiv.orgnih.gov

Peptidomimetics are small, protein-like molecules designed to replicate the structure and function of a peptide. wikipedia.org They are developed to overcome the limitations of natural peptides, such as poor stability and cell permeability. chemrxiv.orgresearchgate.net The rational design of peptidomimetics that can disrupt or stabilize specific PPIs is a major focus in drug discovery. rsc.orgfrontiersin.orgnih.gov

A primary challenge in developing peptide-based therapeutics is their inherent instability due to susceptibility to proteolytic degradation and rapid clearance in the body. nih.govresearchgate.net Several strategies are employed in peptidomimetic design to enhance stability and bioactivity:

Backbone Modification: Replacing standard peptide bonds with non-cleavable isosteres or incorporating unnatural amino acids (e.g., D-amino acids, N-alkylated amino acids) can significantly increase resistance to proteases. researchgate.netpharmaexcipients.com

Cyclization: Constraining the peptide's conformation through head-to-tail, side-chain-to-side-chain, or backbone-to-side-chain cyclization can improve stability, receptor affinity, and selectivity. nih.govalliedacademies.orgalliedacademies.org This reduces conformational flexibility, locking the molecule into its bioactive shape. nih.govalliedacademies.org

Incorporation of Non-Natural Amino Acids: The use of amino acids not found in natural proteins can confer resistance to enzymatic degradation and help to stabilize specific secondary structures. nih.gov

Peptide Stapling: This technique involves introducing a synthetic brace (a "staple") to reinforce a helical peptide structure, thereby increasing its stability and cell permeability.

These modifications aim to create robust molecules that retain the desired biological activity of the parent peptide while possessing drug-like properties. researchgate.net

Table 1: Strategies for Enhancing Peptide Stability

| Strategy | Description | Advantage |

|---|---|---|

| D-Amino Acid Substitution | Replacing L-amino acids with their D-enantiomers. | Increases resistance to proteolytic degradation. researchgate.netnih.gov |

| Backbone Cyclization | Forming a cyclic structure via an amide bond between the N- and C-termini or through side chains. | Enhances conformational stability and resistance to exopeptidases. nih.govpharmaexcipients.com |

| N-Alkylation | Adding an alkyl group to the nitrogen atom of the peptide bond. | Hinders protease recognition and cleavage. pharmaexcipients.com |

| Peptide Bond Isosteres | Replacing the amide bond with a non-hydrolyzable mimic (e.g., thioamides, triazoles). | Prevents enzymatic cleavage of the backbone. pharmaexcipients.com |

| Incorporation of Unnatural Amino Acids | Using synthetic amino acids (e.g., β- or γ-amino acids) in the peptide sequence. | Confers proteolytic resistance and can enforce specific secondary structures. pharmaexcipients.com |

Peptidomimetics are often designed to mimic the function of endogenous peptides, such as hormones, neurotransmitters, or receptor ligands. youtube.com By replicating the key structural features responsible for the biological activity of a natural peptide, peptidomimetics can act as agonists or antagonists at the corresponding receptors. mdpi.com

For example, the development of selective opioid peptidomimetics has been achieved by modifying endogenous opioid peptides like enkephalins and dynorphins. mdpi.com These modifications aim to create molecules that are more selective for specific opioid receptor subtypes and have improved pharmacokinetic properties. Similarly, a peptidomimetic based on this compound could theoretically be designed to interact with targets of endogenous tyrosine-containing peptides, potentially modulating signaling pathways involved in pain, mood, or other physiological processes. This rational design process relies on a deep understanding of the structure-activity relationship of the parent peptide. mdpi.com

Potential in Enzyme Inhibition Research (e.g., Tyrosinase Inhibitors)

The structural features of this compound, particularly the tyrosine residue, make it and its derivatives interesting candidates for enzyme inhibition research, especially for enzymes that process phenolic substrates. Tyrosinase is a key enzyme in the biosynthesis of melanin, the pigment responsible for skin color. mdpi.comnih.gov Overproduction of melanin can lead to hyperpigmentation disorders, making tyrosinase inhibitors valuable in cosmetics and medicine. mdpi.comnih.gov

Research has shown that certain tripeptides can act as effective tyrosinase inhibitors. mdpi.comnih.govtandfonline.com The inhibitory mechanism often involves the peptide binding to the active site of the enzyme, sometimes chelating the copper ions that are essential for its catalytic activity. mdpi.comnih.gov The amino acid sequence of the peptide is crucial for its inhibitory potency. For instance, tripeptides containing cysteine and aromatic residues have demonstrated significant tyrosinase inhibitory activity. mdpi.com

In one study, novel tripeptides were developed using molecular modeling and tested for their ability to inhibit mushroom tyrosinase. mdpi.comnih.gov The results indicated that these peptides could effectively inhibit the enzyme, with one peptide, CSF (Cys-Ser-Phe), acting as a competitive inhibitor. mdpi.com Another study explored tripeptides conjugated with thiosemicarbazones, finding that some of these conjugates were potent tyrosinase inhibitors with IC50 values lower than that of the reference compound, kojic acid. tandfonline.comresearchgate.netunifi.it

Table 2: Inhibitory Activity of Selected Tripeptides and Conjugates against Mushroom Tyrosinase

| Compound | Sequence/Structure | IC50 (µM) | Inhibition Type |

|---|---|---|---|

| CSF | Cys-Ser-Phe | 136.04 ± 4.02 | Competitive |

| CSN | Cys-Ser-Asn | 177.74 ± 2.66 | Not Specified |

| CVL | Cys-Val-Leu | 261.79 ± 3.64 | Not Specified |

| TSC 1-FFY Conjugate | Thiosemicarbazone-Phe-Phe-Tyr | 6.57 | Not Specified |

| Kojic Acid (Reference) | N/A | > IC50 of TSC 1-FFY | Competitive |

Data sourced from studies on novel tripeptide inhibitors and their conjugates. mdpi.comtandfonline.com

These findings underscore the potential of tripeptide scaffolds, like that of this compound, as a basis for designing novel and effective enzyme inhibitors for various therapeutic and cosmetic applications.

Computational Design and Predictive Modeling in Glycylglycyl L Tyrosinamide Research

High-Throughput Virtual Screening Methodologies for Bioactive Peptide Discovery

High-Throughput Virtual Screening (HTVS) is a cornerstone of modern drug discovery, employing computational methods to screen extensive libraries of chemical compounds against a specific biological target. nih.govbmglabtech.com This strategy is particularly valuable in the search for bioactive peptides, allowing for the rapid identification of promising "hits" from millions or even billions of potential candidates. nih.govbiorxiv.org The process mitigates the significant time and resource investment typically associated with traditional high-throughput screening (HTS) in the laboratory. nih.gov

In the context of Glycylglycyl-L-tyrosinamide, HTVS can be used to screen large virtual libraries of tripeptides and peptidomimetics to identify molecules with enhanced binding affinity for a particular receptor or enzyme. The screening process generally involves several key steps:

Library Preparation: Creation of a large, diverse virtual library of molecules. This can include analogs of this compound with variations in amino acid sequence, stereochemistry, or the inclusion of non-canonical elements.

Target Structure Preparation: A high-resolution 3D structure of the biological target (e.g., a receptor or enzyme) is obtained, typically through X-ray crystallography or NMR spectroscopy.

Molecular Docking: Computational algorithms are used to predict the preferred orientation and binding affinity of each molecule in the library to the target's binding site. mdpi.commdpi.com Software like AutoDock Vina is often used for this purpose, as it can accurately predict binding modes and affinities. mdpi.comnih.gov

Scoring and Ranking: The docked compounds are scored and ranked based on their predicted binding energy. mdpi.com The top-scoring candidates are selected for further analysis.

Recent advancements have focused on enhancing the scale and efficiency of HTVS. For instance, a de novo design strategy driven by directed mutation can evolve vast virtual libraries, theoretically expanding a starting library of 10⁴ peptides to 10¹⁴ members over several generations of mutation and screening. nih.gov This approach successfully identified high-affinity peptides for various protein targets. nih.gov Furthermore, computational screening of tripeptide-dipeptide co-assembly has been developed to identify promising systems for creating novel soft materials like hydrogels. strath.ac.ukfigshare.com

| Strategy | Description | Key Advantage | Relevant Software/Tools | Reference |

|---|---|---|---|---|

| Structure-Based Virtual Screening (SBVS) | Utilizes the 3D structure of the target protein to dock and score potential ligands from a library. | Provides detailed insight into the binding mode and interactions at the atomic level. | AutoDock Vina, MCULE Drug Discovery Platform | mdpi.comnih.gov |

| Ligand-Based Virtual Screening (LBVS) | Uses the properties of known active ligands to identify other molecules in a library with similar features. | Does not require a 3D structure of the target protein. | SWISS ADME, various QSAR models | mdpi.com |

| Directed Mutation Driven HTVS | An evolutionary approach where a starting library is iteratively mutated and screened to evolve high-affinity binders. | Enables the exploration of an exceptionally large theoretical chemical space (e.g., up to 10¹⁴ members). | Custom algorithms combined with docking software like Autodock Vina | nih.gov |

| Co-assembly Computational Screening | Focuses on predicting the self-assembly or co-assembly of short peptides to form functional materials. | Identifies peptide combinations for specific material properties (e.g., hydrogel formation). | Coarse-grained molecular dynamics simulations | strath.ac.ukfigshare.com |

Application of Machine Learning and Language Models in De Novo Peptide and Peptidomimetic Design

The advent of artificial intelligence (AI), particularly machine learning (ML) and deep generative models, is revolutionizing de novo peptide design. nih.govnih.gov These technologies can learn the underlying patterns and rules governing peptide structure and function from vast datasets of known sequences, enabling them to generate entirely new peptides with specific, desired properties. nih.govnih.gov Unlike traditional screening, which selects from pre-existing libraries, generative models can create novel molecules that have never been synthesized before. mdpi.com

A significant limitation of natural peptides is the restricted chemical diversity offered by the 20 canonical amino acids. biorxiv.orgresearchgate.net Machine learning models provide a powerful solution by enabling the design of peptides that incorporate non-canonical amino acids (ncAAs). biorxiv.orgresearchgate.net These synthetic building blocks can dramatically enhance peptide properties, such as stability against degradation, binding affinity, and cell permeability. nih.gov

Generative models are being developed specifically to navigate the expanded chemical space that includes ncAAs.

PepINVENT is a generative AI tool that extends beyond natural amino acids to design novel and diverse peptides. nih.gov It learns the chemical "language" of peptides, allowing it to generate new amino acids to fill masked positions within a sequence. nih.gov

NCFlow is a flow-based generative model designed to incorporate any arbitrary non-canonical amino acid into a protein or peptide structure. biorxiv.orgresearchgate.net By pre-training on millions of small molecule structures and protein-ligand complexes, NCFlow can predict the structures of peptides containing unseen ncAAs and has been shown to identify variants with significantly improved binding affinity. biorxiv.orgresearchgate.net

The incorporation of ncAAs into a this compound framework could yield analogs with superior therapeutic potential. For instance, replacing a canonical amino acid with a synthetic one could introduce new functional groups, alter backbone conformation, or create macrocyclic structures, all of which can be explored using these advanced generative models. azolifesciences.com

| Non-Canonical Element | Example | Potential Enhancement | Reference |

|---|---|---|---|

| Backbone Modification | N-methylation | Increases proteolytic stability and membrane permeability. | nih.gov |

| D-Amino Acids | D-Tyrosine | Enhances resistance to enzymatic degradation. | nih.gov |

| Side Chain Modification | Aza-amino acids (e.g., aza-Asparagine) | Induces specific conformational preferences (e.g., β-turns), influencing biological activity. | mdpi.com |

| Cyclization | Macrocyclic peptides | Improves stability, binding affinity, and cell permeability. | biorxiv.orgazolifesciences.com |

A critical component of the computational design pipeline is the ability to accurately predict the structural and biological properties of newly designed peptides. frontiersin.org This predictive capability allows researchers to filter and prioritize candidates for synthesis, focusing on those most likely to succeed. nih.gov Computational methods can predict a wide range of properties based on amino acid sequence and composition. mdpi.comfrontiersin.org

Structural Prediction: Understanding the three-dimensional structure of a peptide is crucial as it dictates its function. nih.gov

AlphaFold: This deep learning-based tool has revolutionized protein and peptide structure prediction, often achieving near-experimental accuracy from the amino acid sequence alone. mdpi.comnih.gov

Rosetta: This software suite can also predict the 3D structure of peptides and proteins and is particularly useful for designing peptides with specific folds. nih.gov

Biological Property Prediction: Machine learning models are trained on large experimental datasets to predict various biological and physicochemical properties. acs.org

Solubility: Poor solubility can hinder the development of peptide therapeutics. The MahLooL model is a sequence-based predictor that outperforms other methods for predicting the solubility of short peptides. acs.org

Hemolytic Activity: It is essential to assess whether a peptide therapeutic might damage red blood cells. HemoPred is an in silico model that accurately predicts the hemolytic activity of synthetic peptides based on their sequence features. nih.gov

Binding Affinity: Predicting how strongly a peptide will bind to its target is key to rational design. While challenging due to peptide flexibility, ML-based approaches are showing increasing promise in predicting peptide-protein interactions and binding affinities. frontiersin.org

Conformational Preferences: For peptides containing ncAAs like azapeptides, Density Functional Theory (DFT) calculations can be used to systematically investigate conformational preferences, such as the propensity to form specific types of β-turns, which are critical for biological function. mdpi.com

By using these predictive tools, a computationally designed analog of this compound can be thoroughly evaluated in silico for its likely structure, solubility, safety, and target affinity before any resources are committed to its physical synthesis.

| Property | Model/Method | Description | Reference |

|---|---|---|---|

| 3D Structure | AlphaFold | Deep learning model for predicting protein and peptide structures from sequence with high accuracy. | mdpi.comnih.gov |

| Solubility | MahLooL | A deep learning sequence-based model that excels at predicting the solubility of short peptides. | acs.org |

| Hemolytic Activity | HemoPred | An algorithm that uses sequence features (physicochemical properties, composition) to predict hemolytic potential. | nih.gov |

| Antimicrobial Activity | AP_Sin | A machine learning model trained to correctly classify and identify antimicrobial peptides from sequence. | nih.gov |

| Conformational Preference | Density Functional Theory (DFT) | A quantum mechanical modeling method used to investigate the stable conformations and folding patterns of modified peptides. | mdpi.com |

Emerging Research Directions and Methodological Advancements for Glycylglycyl L Tyrosinamide

Development of Glycylglycyl-L-tyrosinamide as a Biochemical Research Tool

The primary application of this compound in a research context is as a substrate for proteases, particularly those with a preference for cleaving peptide bonds C-terminal to large hydrophobic residues. nih.gov Chymotrypsin and chymotrypsin-like enzymes are prime examples of proteases that exhibit this specificity, recognizing aromatic residues such as Tyrosine, Phenylalanine, and Tryptophan at the P1 position (the residue immediately preceding the cleavage site). nih.govnih.gov

The development of this tripeptide as a research tool centers on its role in protease activity assays. nih.govrsc.orggbiosciences.com These assays are fundamental for enzyme kinetics studies, inhibitor screening, and understanding the mechanisms of proteolytic enzymes. scbt.com The hydrolysis of the peptide bond in this compound by a target protease can be monitored using various detection methods.

Key Principles of Use:

Enzymatic Hydrolysis: When incubated with a chymotrypsin-like protease, this compound is expected to be cleaved after the L-tyrosine residue.

Detection of Cleavage Products: The progress of the enzymatic reaction can be quantified by measuring the appearance of the cleavage products or the disappearance of the substrate over time. This is often achieved through chromatographic techniques like High-Performance Liquid Chromatography (HPLC), which can separate the intact peptide from its fragments.

Kinetic Analysis: By measuring the rate of hydrolysis under different substrate concentrations, key kinetic parameters such as the Michaelis constant (Km) and the catalytic rate constant (kcat) can be determined. bohrium.com This data provides valuable insights into the enzyme's efficiency and its affinity for the substrate.

The use of simple, well-defined peptide substrates like this compound is crucial for establishing baseline enzyme activity and for the initial characterization of newly discovered proteases. gbiosciences.comscbt.com

Advancements in Analytical Techniques for Peptide Characterization

The precise characterization of peptides is essential to ensure their identity, purity, and structural integrity for research applications. nih.gov Modern analytical technologies have significantly advanced the ability to analyze peptides like this compound with high sensitivity and accuracy. researchgate.net

High-Resolution Mass Spectrometry (HRMS): This has become a cornerstone technique for peptide analysis. researchgate.net Platforms like Orbitrap and Fourier-transform ion cyclotron resonance (FT-ICR) provide exceptional mass accuracy, allowing for the confident determination of molecular weight and elemental composition. nih.gov Tandem mass spectrometry (MS/MS) approaches, such as top-down and middle-down proteomics, analyze intact or large fragments of peptides, preserving information about potential modifications. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for elucidating the three-dimensional structure and dynamics of peptides in solution. peptanova.de Techniques like 1D and 2D NMR provide detailed information on peptide folding, conformation, and interactions between atoms, which is critical for understanding structure-function relationships. peptanova.de

Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) remains a fundamental technique for the separation, quantification, and purification of peptides. core.ac.uk Coupled with mass spectrometry (LC-MS), it allows for the comprehensive analysis of complex peptide mixtures and the detection of impurities. nih.gov

Spectroscopic Techniques:

Circular Dichroism (CD): This technique is used to analyze the secondary structure of peptides, providing information on conformations such as alpha-helices and beta-sheets. researchgate.net

Fourier-Transform Infrared Spectroscopy (FTIR): FTIR also provides insights into the secondary structure of peptides, both in solution and in solid states, by analyzing the vibrational frequencies of amide bonds.

Below is a summary of advanced analytical techniques used for peptide characterization.

| Technique | Principle | Key Information Provided | Reference |

| High-Resolution Mass Spectrometry (HRMS) | Measures mass-to-charge ratio with high accuracy. | Precise molecular weight, elemental composition, sequence confirmation, impurity profiling. | nih.gov |

| Nuclear Magnetic Resonance (NMR) | Analyzes the magnetic properties of atomic nuclei. | 3D structure, conformation, dynamics in solution, molecular interactions. | peptanova.de |

| Cryo-Electron Microscopy (Cryo-EM) | Images flash-frozen molecules in their native state. | High-resolution 3D structure of peptides and their complexes. | peptanova.de |

| High-Performance Liquid Chromatography (HPLC) | Separates components based on physicochemical properties. | Purity assessment, quantification, separation of variants and impurities. | core.ac.uk |

| Circular Dichroism (CD) | Measures differential absorption of circularly polarized light. | Secondary structure content (α-helix, β-sheet). | researchgate.net |

| Fourier-Transform Infrared Spectroscopy (FTIR) | Measures absorption of infrared radiation by molecular bonds. | Secondary structure, aggregation state, and hydrogen bonding. |

Strategies for Improving Peptide Stability and Bioavailability for Research Applications

A significant challenge in the use of peptides for research is their inherent instability and poor bioavailability. scbt.com Peptides are susceptible to degradation by proteases and can be rapidly cleared from biological systems. scbt.com Consequently, various strategies have been developed to enhance their stability and ensure they can effectively reach their intended targets in research models.

Chemical Modifications:

Substitution with D-Amino Acids: Replacing naturally occurring L-amino acids with their D-enantiomers makes the peptide resistant to degradation by most proteases, thereby increasing its half-life.

N- and C-Terminal Modifications: Acetylation of the N-terminus and amidation of the C-terminus are common modifications that protect the peptide from exopeptidases and can enhance stability. gbiosciences.com

Cyclization: Creating a cyclic structure, either "head-to-tail" or through side-chain linkages, reduces conformational flexibility. scbt.com This can increase resistance to enzymatic degradation and stabilize the desired bioactive conformation. scbt.combohrium.com

PEGylation: The attachment of polyethylene (B3416737) glycol (PEG) chains increases the peptide's molecular size and steric hindrance. nih.govrsc.org This modification can improve solubility, protect against enzymatic cleavage, and prolong circulation time. nih.gov

Formulation Strategies:

Encapsulation: Incorporating peptides into protective matrices like liposomes or polymer-based nanoparticles shields them from harsh environmental conditions and enzymatic degradation. nih.govscbt.com This approach can also facilitate targeted delivery. nih.gov

Use of Stabilizing Agents: The addition of excipients such as sugars, polyols, or surfactants to peptide formulations can help prevent aggregation, oxidation, and degradation. nih.govscbt.com

pH Optimization: Controlling the pH of the formulation is a critical and practical approach to minimize chemical degradation pathways like deamidation and hydrolysis, thereby enhancing the peptide's shelf-life in aqueous solutions. rsc.org

The table below outlines common strategies for enhancing peptide stability and bioavailability.

| Strategy | Method | Primary Goal | Reference |

| Chemical Modification | Replacing L-amino acids with D-amino acids. | Increase resistance to proteolytic degradation. | |

| Acetylating the N-terminus or amidating the C-terminus. | Protect against exopeptidases. | gbiosciences.com | |

| Covalently linking the N- and C-termini or side chains. | Reduce flexibility and improve enzymatic resistance. | scbt.combohrium.com | |

| Attaching polyethylene glycol (PEG) chains. | Increase size, solubility, and circulation half-life. | nih.govrsc.org | |

| Formulation | Enclosing peptides in liposomes or nanoparticles. | Protect from degradation and control release. | nih.govscbt.com |

| Adding excipients like sugars or polyols. | Prevent physical and chemical degradation in solution. | nih.gov | |

| Adjusting and buffering the formulation pH. | Minimize chemical degradation pathways. | rsc.org |

These advancements in stabilization and analytical characterization are pivotal for ensuring that peptides like this compound can be reliably used as tools in biochemical and pharmacological research.

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing Glycylglycyl-L-tyrosinamide in laboratory settings?

- Answer: Solid-phase peptide synthesis (SPPS) is widely used, employing Fmoc- or Boc-protected amino acids. Purification typically involves reversed-phase HPLC with gradient elution (e.g., 0.1% TFA in water/acetonitrile), followed by lyophilization. Structural validation requires NMR (e.g., H and C) and high-resolution mass spectrometry (HRMS) . For reproducibility, document reaction conditions (temperature, solvent ratios) and purification thresholds (e.g., ≥97% purity by HPLC) .

Q. What analytical techniques are recommended for characterizing the purity and stability of this compound?

- Answer:

- Purity: Use HPLC with UV detection (λ = 280 nm for tyrosine residues) and confirm via mass spectrometry.

- Stability: Conduct accelerated degradation studies under varying pH (2–9), temperature (4–40°C), and light exposure. Monitor degradation products using LC-MS/MS .

- Data Reporting: Include retention times, peak area percentages, and mass spectral fragmentation patterns in supplementary materials .

Q. How can researchers efficiently locate peer-reviewed studies on this compound using academic databases?

- Answer: Use Boolean operators in Google Scholar (e.g., "this compound AND (synthesis OR bioactivity)") and filter by publication year (post-2020). Cross-reference citations in high-impact journals (e.g., Reviews in Analytical Chemistry) and utilize tools like Web of Science for citation tracking .

Advanced Research Questions

Q. How can contradictions in reported bioactivity data for this compound across studies be systematically resolved?

- Answer:

- Meta-Analysis: Compare experimental variables (e.g., cell lines, dosage ranges, incubation times) and apply statistical tests (ANOVA, t-tests) to identify outliers.

- Orthogonal Assays: Validate findings using alternative methods (e.g., SPR for binding affinity vs. fluorescence polarization).

- Critical Factors: Account for batch-to-batch variability in compound purity and solvent effects (e.g., DMSO concentration in cell-based assays) .

Q. What experimental designs are optimal for elucidating the metabolic pathways of this compound in mammalian systems?

- Answer:

- In Vitro Models: Use hepatocyte incubations with C-labeled compound to track metabolite formation via LC-MS/MS.

- In Vivo Studies: Administer the compound to rodents and collect plasma/urine samples at timed intervals. Apply pharmacokinetic modeling (e.g., non-compartmental analysis) to estimate half-life and clearance rates.

- Data Interpretation: Corrogate findings with enzyme inhibition assays (e.g., cytochrome P450 isoforms) to identify metabolic enzymes involved .

Q. How should researchers address limitations in mechanistic studies of this compound’s neuroprotective effects?

- Answer:

- Study Design: Include positive controls (e.g., known neuroprotectants) and sham-treated groups.

- Advanced Techniques: Employ CRISPR-Cas9 gene editing to knock out putative targets (e.g., tyrosine kinase receptors) in neuronal cell lines.

- Limitations Section: Explicitly state constraints (e.g., in vitro-to-in vivo extrapolation uncertainties) and propose follow-up experiments (e.g., transgenic animal models) .

Data Presentation and Reproducibility

Q. What are the best practices for presenting spectral data (NMR, MS) of this compound in publications?

- Answer:

- NMR: Include full spectra (δ scale) with peak assignments and integration values. Annotate splitting patterns (e.g., doublets for amide protons).

- MS: Provide isotopic distribution patterns and fragment ion tables. Use high-resolution data (e.g., <5 ppm mass error).

- Reproducibility: Deposit raw data in public repositories (e.g., Zenodo) and specify instrument calibration protocols .

Q. How can researchers ensure computational modeling studies (e.g., QSPR) of this compound align with experimental results?

- Answer:

- Validation: Compare predicted physicochemical properties (logP, pKa) with empirical measurements.

- Methodology: Use hybrid quantum mechanics/molecular mechanics (QM/MM) for conformational analysis and dock into target proteins (e.g., using AutoDock Vina).

- Transparency: Disclose software versions, force fields, and convergence criteria in supplementary materials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.